molecular formula C13H23N3O5S B2596710 methyl 2-(4-(1,1-dioxidotetrahydro-2H-thiopyran-4-yl)piperazine-1-carboxamido)acetate CAS No. 1903166-20-0

methyl 2-(4-(1,1-dioxidotetrahydro-2H-thiopyran-4-yl)piperazine-1-carboxamido)acetate

Cat. No.: B2596710
CAS No.: 1903166-20-0
M. Wt: 333.4
InChI Key: GSIXFLPJJOPTSS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-(4-(1,1-dioxidotetrahydro-2H-thiopyran-4-yl)piperazine-1-carboxamido)acetate is a complex organic compound featuring a piperazine ring substituted with a thiopyran moiety

Scientific Research Applications

Chemistry

In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.

Biology

Biologically, the compound’s piperazine and thiopyran moieties are of interest due to their potential pharmacological activities. These structures are often found in bioactive molecules, suggesting possible applications in drug discovery and development.

Medicine

In medicine, derivatives of this compound could be explored for their therapeutic potential. The presence of the piperazine ring, in particular, is common in many pharmaceuticals, indicating that this compound might exhibit similar biological activities.

Industry

Industrially, the compound could be used in the production of specialty chemicals, including intermediates for pharmaceuticals and agrochemicals. Its ability to undergo various chemical reactions makes it a versatile precursor in synthetic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-(4-(1,1-dioxidotetrahydro-2H-thiopyran-4-yl)piperazine-1-carboxamido)acetate typically involves multiple steps:

    Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.

    Introduction of the Thiopyran Moiety: The thiopyran ring is introduced via a cyclization reaction involving a suitable diene and a sulfur-containing reagent.

    Coupling Reactions: The thiopyran-substituted piperazine is then coupled with methyl 2-bromoacetate under nucleophilic substitution conditions to form the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiopyran ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups, potentially converting them to alcohols.

    Substitution: The ester and amide functionalities can participate in nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be employed under basic or acidic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted esters and amides.

Mechanism of Action

The mechanism by which methyl 2-(4-(1,1-dioxidotetrahydro-2H-thiopyran-4-yl)piperazine-1-carboxamido)acetate exerts its effects would depend on its specific biological target. Generally, compounds with piperazine rings can interact with neurotransmitter receptors, enzymes, or ion channels, modulating their activity. The thiopyran moiety might contribute to binding affinity and specificity through interactions with hydrophobic or aromatic residues in the target protein.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-(1,1-dioxidotetrahydro-2H-thiopyran-4-yl)acetate: Lacks the piperazine ring, making it less complex but potentially useful in simpler synthetic applications.

    Piperazine derivatives: Compounds like piperazine-1-carboxamides are structurally similar but do not contain the thiopyran moiety, which may affect their biological activity.

    Thiopyran derivatives: Compounds such as thiopyran-4-carboxamides share the thiopyran ring but lack the piperazine structure, leading to different chemical and biological properties.

Uniqueness

The combination of a piperazine ring with a thiopyran moiety in methyl 2-(4-(1,1-dioxidotetrahydro-2H-thiopyran-4-yl)piperazine-1-carboxamido)acetate is unique and may confer distinct chemical reactivity and biological activity. This dual functionality can be advantageous in designing multifunctional drugs or materials with specific properties.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

IUPAC Name

methyl 2-[[4-(1,1-dioxothian-4-yl)piperazine-1-carbonyl]amino]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23N3O5S/c1-21-12(17)10-14-13(18)16-6-4-15(5-7-16)11-2-8-22(19,20)9-3-11/h11H,2-10H2,1H3,(H,14,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSIXFLPJJOPTSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CNC(=O)N1CCN(CC1)C2CCS(=O)(=O)CC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23N3O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.41 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.